Cas no 1805622-81-4 (3-Amino-4-cyanopicolinic acid)

3-Amino-4-cyanopicolinic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-4-cyanopicolinic acid
-
- MDL: MFCD28722139
- Inchi: 1S/C7H5N3O2/c8-3-4-1-2-10-6(5(4)9)7(11)12/h1-2H,9H2,(H,11,12)
- InChI Key: GNWDRCSZYRLPJX-UHFFFAOYSA-N
- SMILES: OC(C1C(=C(C#N)C=CN=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 232
- XLogP3: 0.3
- Topological Polar Surface Area: 100
3-Amino-4-cyanopicolinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-343858-2.5g |
3-amino-4-cyanopyridine-2-carboxylic acid |
1805622-81-4 | 2.5g |
$2520.0 | 2023-09-03 | ||
Enamine | EN300-343858-10g |
3-amino-4-cyanopyridine-2-carboxylic acid |
1805622-81-4 | 10g |
$4013.0 | 2023-09-03 | ||
Enamine | EN300-343858-1g |
3-amino-4-cyanopyridine-2-carboxylic acid |
1805622-81-4 | 1g |
$1216.0 | 2023-09-03 | ||
Enamine | EN300-343858-1.0g |
3-amino-4-cyanopyridine-2-carboxylic acid |
1805622-81-4 | 1.0g |
$1216.0 | 2023-02-22 | ||
Enamine | EN300-343858-5.0g |
3-amino-4-cyanopyridine-2-carboxylic acid |
1805622-81-4 | 5.0g |
$3190.0 | 2023-02-22 | ||
Alichem | A029015780-250mg |
3-Amino-4-cyanopicolinic acid |
1805622-81-4 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029015780-1g |
3-Amino-4-cyanopicolinic acid |
1805622-81-4 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Enamine | EN300-343858-10.0g |
3-amino-4-cyanopyridine-2-carboxylic acid |
1805622-81-4 | 10.0g |
$4013.0 | 2023-02-22 | ||
Enamine | EN300-343858-5g |
3-amino-4-cyanopyridine-2-carboxylic acid |
1805622-81-4 | 5g |
$3190.0 | 2023-09-03 |
3-Amino-4-cyanopicolinic acid Related Literature
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
Additional information on 3-Amino-4-cyanopicolinic acid
Comprehensive Overview of 3-Amino-4-cyanopicolinic acid (CAS No. 1805622-81-4): Properties, Applications, and Research Insights
3-Amino-4-cyanopicolinic acid (CAS No. 1805622-81-4) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This heterocyclic derivative, featuring both amino and cyano functional groups, serves as a versatile building block for synthesizing complex molecules. Its molecular structure, C7H5N3O2, combines a picolinic acid backbone with strategic substitutions, enabling unique reactivity patterns.
Recent studies highlight the compound's role in drug discovery, particularly in designing kinase inhibitors and antimicrobial agents. Researchers are exploring its potential in targeting cancer pathways and antibiotic-resistant bacteria, aligning with global healthcare priorities. The cyano group enhances electrophilic character, facilitating nucleophilic addition reactions, while the amino group offers hydrogen bonding capabilities—critical for molecular recognition in biological systems.
In agrochemical applications, 3-Amino-4-cyanopicolinic acid derivatives demonstrate promising pesticidal activity. With increasing demand for eco-friendly crop protection solutions, this compound's biodegradability profile makes it a candidate for next-generation green chemistry formulations. Patent analyses reveal growing IP filings around its use in herbicide adjuvants and plant growth regulators.
Synthetic methodologies for CAS 1805622-81-4 typically involve multistep organic synthesis from commercially available picolinic acid precursors. Optimization of reaction yield and purification techniques remains an active research area, with recent advances employing flow chemistry and catalytic amination protocols. Analytical characterization via HPLC-MS and NMR spectroscopy confirms high purity grades (>98%) suitable for preclinical studies.
The compound's physicochemical properties—including water solubility (pH-dependent), melting point (∼215°C dec.), and logP value (1.2)—make it compatible with various formulation strategies. These attributes address frequent search queries about "how to improve API solubility" and "biopharmaceutical classification," reflecting industry challenges in drug development.
Regulatory status evaluations confirm 3-Amino-4-cyanopicolinic acid is not classified under restricted substance lists, facilitating global research collaboration. However, proper laboratory safety protocols should be followed during handling, as with all fine chemicals. Environmental fate studies indicate moderate biodegradability (OECD 301B), positioning it favorably for sustainable chemistry initiatives.
Market intelligence suggests rising demand for this intermediate, driven by pharmaceutical companies exploring targeted therapies and precision medicine approaches. The compound's ability to serve as a precursor for heterocyclic scaffolds answers frequent search terms like "nitrogen-containing drug candidates" and "small molecule modulators."
Ongoing research explores derivatization strategies to enhance bioavailability and target selectivity. Computational chemistry studies utilizing molecular docking simulations predict strong interactions with biological targets, particularly enzymes containing allosteric binding sites. These findings correlate with trending searches about "structure-activity relationships" in drug design.
In material science applications, the compound's conjugated π-system enables potential use in organic electronics and coordination polymers. Its chelating properties toward transition metals interest researchers developing catalytic systems and sensor materials, addressing popular queries about "functional organic materials."
Future perspectives include scaling up production via continuous manufacturing processes and exploring biocatalytic routes for greener synthesis. As the scientific community prioritizes molecular diversity for drug discovery, 3-Amino-4-cyanopicolinic acid (CAS 1805622-81-4) will likely remain a valuable tool for medicinal chemists and material scientists alike.
1805622-81-4 (3-Amino-4-cyanopicolinic acid) Related Products
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)




